molecular formula C10H7NaO2S B7881267 sodium;naphthalene-2-sulfinate

sodium;naphthalene-2-sulfinate

Cat. No.: B7881267
M. Wt: 214.22 g/mol
InChI Key: JGGFVSGYTHUAOQ-UHFFFAOYSA-M
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Description

Significance of Aryl Sulfonates in Advanced Organic and Materials Chemistry

Aryl sulfonates, organic compounds characterized by an aryl group attached to a sulfonate group, are of considerable importance in modern chemistry. ontosight.ai In the realm of organic synthesis, aryl sulfonate esters are versatile synthetic intermediates. researchgate.net Their resistance to a variety of reaction conditions makes them effective protecting groups for phenols. researchgate.net Furthermore, the ability to activate the C-O bond using transition metal catalysis renders them a valuable alternative to aryl halides in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. researchgate.net

Beyond their role as intermediates, aryl sulfonates are integral to the development of advanced materials. Research has demonstrated their application as initiators in extreme ultraviolet (EUV) lithography. researchgate.net For instance, certain perfluoroaryl sulfonates have been shown to be highly efficient initiators for the polymerization of hybrid organic-inorganic films, enabling the creation of lithographic patterns with sub-micrometric resolutions at very low EUV doses. researchgate.net Modified polymers, such as aryl sulfonate ester-modified polystyrenes, have been synthesized and investigated as nonchemically amplified resists for electron beam and EUV lithography. rsc.org The decomposition of the sulfonate ester groups upon exposure leads to a change in solubility, which is the fundamental principle of the patterning process, allowing for the fabrication of nanoscale patterns. rsc.org

Contextualization of Naphthalene (B1677914) Sulfonate Derivatives in Modern Chemical Inquiry

Naphthalene sulfonate derivatives, a specific subclass of aryl sulfonates, are distinguished by the presence of a naphthalene ring system. ontosight.ai This structural feature imparts amphiphilic properties, with a hydrophobic naphthalene component and a hydrophilic sulfonate group, making them highly effective as surfactants and dispersing agents. ontosight.aibiosynth.com These properties are leveraged across numerous industries.

In the construction industry, alkyl naphthalene sulfonates are used on a large scale as superplasticizers in concrete. atamanchemicals.com They are produced by the condensation of naphthalenesulfonate with formaldehyde (B43269) and function by dispersing cement particles, which reduces the amount of water needed while maintaining workability, leading to high-strength and more durable concrete. tropag.comatamanchemicals.comvinatiorganics.com In the textile industry, they serve as dispersing and leveling agents, ensuring the uniform application of dyes and pigments for consistent coloration. atamanchemicals.comechemi.com Their utility also extends to agrochemical formulations as wetting agents, to emulsion polymerization, and as intermediates in the synthesis of dyes and pharmaceuticals. ontosight.aiechemi.comontosight.ai The stability of naphthalene sulfonates over a wide pH range and at high temperatures further enhances their industrial applicability. atamanchemicals.com

Scope and Research Imperatives Pertaining to Sodium Naphthalene-2-Sulfinate Systems

Within the family of naphthalene sulfonates, sodium naphthalene-2-sulfinate (C₁₀H₇NaO₂S) stands out as a subject of specific chemical inquiry due to its utility as a versatile chemical building block and a functional agent in molecular science. Research has focused on its application as a reagent in a variety of organic transformations. It serves as a precursor for creating carbon-sulfur bonds, a critical linkage in many pharmaceutical and materials science molecules. For example, it has been successfully used in iron-halide-mediated halosulfonylation of alkynes to produce β-haloalkenyl sulfones. wiley.com It also reacts efficiently with 2-naphthols in the presence of iodine to yield biologically important aryl sulfones. rsc.org More broadly, sodium sulfinates like sodium naphthalene-2-sulfinate are recognized as powerful building blocks that can act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.org

Beyond its role in synthesis, sodium naphthalene-2-sulfinate is investigated for its influence on molecular assemblies. Studies have shown that it can induce the formation of various aggregates, such as spherical and elongated micelles, vesicles, and rodlike structures, when introduced into aqueous solutions of certain surfactants. chemicalbook.comchemicalbook.com This property is significant for controlling the structure and properties of soft matter and formulation science. In the field of analytical chemistry, it has been employed as an ion-pair reagent in reversed-phase liquid chromatography. chemicalbook.comchemicalbook.com

Recent research has also explored its role in biochemistry. A notable study compared several naphthalene derivatives and found that sodium naphthalene-2-sulfonate (B94788) can modulate the liquid-liquid phase separation (LLPS) of the TAR DNA-binding protein 43 (TDP-43) low-complexity domain. researchgate.net This process is critical to the formation of cellular membrane-less organelles and is implicated in neurodegenerative diseases. researchgate.net Such findings highlight the imperative to further investigate the interactions of this compound in complex biological systems, opening new avenues for its potential application in chemical biology and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Sodium Naphthalene-2-Sulfinate

PropertyValueSource(s)
IUPAC Name sodium;naphthalene-2-sulfinate matrix-fine-chemicals.com
Synonyms Sodium 2-naphthalenesulfinate, 2-Naphthalenesulfinic acid sodium salt wiley.comcymitquimica.com
CAS Number 532-02-5 matrix-fine-chemicals.comsigmaaldrich.com
Molecular Formula C₁₀H₇NaO₂S matrix-fine-chemicals.com
Molecular Weight 214.22 g/mol N/A
Appearance White to pale grey/brown powder chemicalbook.comthermofisher.com
InChI Key YWPOLRBWRRKLMW-UHFFFAOYSA-M matrix-fine-chemicals.comcymitquimica.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;naphthalene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGFVSGYTHUAOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Sodium Naphthalene 2 Sulfinate

Chemical Transformations and Derivatizations Involving Sodium Naphthalene-2-Sulfinate

Sodium naphthalene-2-sulfinate is a versatile chemical intermediate that can undergo various transformations, particularly for the formation of new carbon-sulfur bonds. These reactions are valuable in organic synthesis for creating complex molecules with specific functionalities.

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. acs.orgnih.gov Sodium sulfinates, including sodium naphthalene-2-sulfinate, have emerged as effective reagents for the direct sulfenylation or sulfonylation of C-H bonds in various aromatic and heterocyclic compounds. acs.orgnih.gov

These reactions typically proceed via a radical pathway or are mediated by a transition metal catalyst. For example, a method has been developed for the direct sulfenylation of arenes with ethyl arylsulfinates in water, providing an environmentally friendly approach to aryl sulfides. acs.org While this example uses an ester, sodium sulfinates are known to be precursors to the reactive species in similar transformations. Zinc sulfinate salts, which can be prepared from the corresponding sodium salts, have shown remarkable reactivity in radical additions to heterocycles. nih.gov This suggests that sodium naphthalene-2-sulfinate can be a valuable precursor for generating sulfonyl radicals (ArSO₂•) or other sulfur-centered species capable of reacting with C-H bonds.

The reaction of a sulfinate salt with an arene or heterocycle often requires an oxidant to initiate the radical formation. The resulting aryl-sulfur bond formation provides a direct route to synthesize diaryl sulfones or aryl sulfides, which are important structural motifs in medicinal chemistry and materials science.

The terms sulfenylation and sulfonylation refer to the introduction of a sulfenyl (-SR) or a sulfonyl (-SO₂R) group, respectively. The mechanisms of these reactions involving sulfinate precursors are distinct.

Sulfonylation: The formation of a C-SO₂ bond from a sulfinate salt often proceeds through a radical mechanism. The sulfinate anion (RSO₂⁻) can be oxidized to a sulfonyl radical (RSO₂•). This oxidation can be initiated by various means, including chemical oxidants or photoredox catalysis. The highly reactive sulfonyl radical then adds to an aromatic ring or abstracts a hydrogen atom in a C-H functionalization pathway to form the C-S bond.

Sulfenylation: Sulfenylation involves the formation of a C-S bond, where the sulfur is in a lower oxidation state than in a sulfonyl group. While sulfinates are at the SO₂ oxidation level, they can be involved in reactions leading to sulfenylation products (sulfides). The mechanism can be complex and may involve disproportionation or reduction of the initial sulfur reagent. In some contexts, sulfenylation refers to the reaction of a sulfenic acid (RSOH) with a nucleophile. nih.govresearchgate.netumich.edu The reaction of sulfinates to form sulfides can sometimes proceed through electrophilic aromatic substitution, where a species derived from the sulfinate acts as an electrophile. For instance, the reaction of ethyl arylsulfinates with electron-rich arenes in water has been proposed to involve an electrophilic attack on the aromatic ring. acs.org

The study of these mechanisms is crucial for controlling the selectivity and efficiency of C-H functionalization reactions using sodium naphthalene-2-sulfinate and related compounds.

Formation of Carbon-Sulfur Bonds via C-H Functionalization

Scope and Substrate Specificity in Aryl Sulfide and Sulfone Formation

Sodium naphthalene-2-sulfinate is a competent precursor for the synthesis of naphthalene-containing aryl sulfides and sulfones through cross-coupling reactions. The success and efficiency of these transformations are influenced by the catalytic system employed and the electronic and steric properties of the coupling partners.

In palladium-catalyzed desulfinative cross-coupling reactions, sodium arylsulfinates, including naphthalene (B1677914) derivatives, have been shown to act as effective aryl sources. For instance, the reaction of 2-aminobenzonitriles with various sodium arylsulfinates demonstrates good substrate scope. When a substrate bearing a naphthyl group was treated with 2-aminobenzonitrile (B23959) under palladium catalysis, the desired product was obtained in a high yield of 90% researchgate.net. Research indicates that electronic effects of substituents on the phenyl ring of the sodium arylsulfinates can influence reaction yields, with electron-donating groups generally providing slightly higher yields than electron-withdrawing groups researchgate.net. Steric hindrance also plays a role; for example, an ortho-substituted tolylsulfinate resulted in a lower yield compared to its para-substituted counterpart researchgate.net.

Furthermore, metal-free and environmentally friendly protocols have been developed for the synthesis of aryl sulfides. An iodine-promoted coupling of substituted 2-naphthols with a range of aromatic and aliphatic sodium sulfinates provides the corresponding thioethers in good to high yields under aqueous conditions rsc.org. This methodology extends to other electron-rich aromatic substrates such as 2-methoxy/2-ethoxy-naphthalenes, phenol (B47542) derivatives, and N,N-dimethylaniline, which react effectively with sodium benzenesulfinate (B1229208) to yield the desired aryl sulfides rsc.org.

Synthesis of Beta-Keto Sulfones and Other Organosulfur Motifs

Sodium naphthalene-2-sulfinate is a key reagent in the synthesis of β-keto sulfones, which are valuable intermediates in organic synthesis. A notable method is the sonication-assisted, one-pot, metal-free synthesis from styrenes and N-Bromosuccinimide (NBS) in water. In this reaction, NBS acts as both a bromine source and an oxidant lppcollegerisod.ac.in. The reaction proceeds well with sodium naphthalene-2-sulfinate, affording the corresponding β-keto sulfone in an 87% yield lppcollegerisod.ac.in. The scope of this reaction with respect to the sulfinate salt is broad, with various substituted aromatic sodium sulfinates providing good to excellent yields.

The general substrate scope for this reaction is summarized in the table below:

EntrySodium Sulfinate SaltYield (%)
1Sodium p-toluenesulfinate93
2Sodium benzenesulfinate90
3Sodium naphthalene-2-sulfinate87
4Sodium 4-chlorobenzenesulfinate79
5Sodium 4-fluorobenzenesulfinate75
6Sodium 4-(trifluoromethyl)benzenesulfinate68

Data sourced from a study on the sonication-assisted synthesis of β-keto sulfones. The reaction was conducted with styrene (B11656) (1 mmol), NBS (1.2 mmol), and the respective sodium sulfinate salt (2 mmol) in H2O (5 mL) at 55 °C for 5 hours under sonication lppcollegerisod.ac.in.

Beyond β-keto sulfones, sodium naphthalene-2-sulfinate can be used to synthesize other important organosulfur motifs. For example, an acid-mediated, metal-free approach allows for the formation of γ-keto sulfones from α,β-unsaturated ketones. In this reaction, 2-napthyl substituted sodium sulfinate proved to be an effective substrate, reacting to produce the corresponding γ-keto sulfone with an 87% yield nih.gov.

Preparation of Naphthalene-Sulfonate Hybrid Architectures

The naphthalene-sulfonate moiety can be incorporated into larger, more complex molecular structures, often referred to as hybrid architectures. A prominent example is the synthesis of naphthalene sulfonic acid formaldehyde (B43269) condensates. These materials are produced by the sulfonation of naphthalene with concentrated sulfuric acid to yield naphthalene sulfonic acid, which is then condensed with formaldehyde home.blog. The resulting polymer is subsequently neutralized. The degree of condensation and the length of the molecular chains can be controlled by adjusting reaction parameters such as temperature and time home.blog.

Another strategy involves the synthesis of alkyl naphthalene sulfonates. These surfactant molecules are prepared through the simultaneous or sequential alkylation and sulfonation of naphthalene. One process involves the incremental and alternating addition of a sulfonating agent (e.g., sulfuric acid) and an alkylating agent (e.g., an alcohol) to naphthalene google.com. After the reaction, the resulting alkyl naphthalene sulfonic acid is typically dissolved in an aqueous alkaline solution for neutralization to produce the final salt form google.com.

Design and Synthesis of Ionic Liquids Incorporating Naphthalene Sulfonate Anions

Ionic liquids (ILs) featuring a naphthalene sulfonate anion can be synthesized to create materials with specific properties, such as surface activity. A common synthetic route involves a three-step process starting from an alkylated naphthalene precursor nih.gov.

Alkylation and Sulfonation: The synthesis often begins with the alkylation of a naphthalene derivative, followed by sulfonation. For example, 1-bromonaphthalene (B1665260) can be alkylated, and the resulting product is then sulfonated using an agent like chlorosulfonic acid nih.gov.

Neutralization: The sulfonated intermediate is then neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to produce the sodium alkylnaphthalene sulfonate salt nih.gov.

Metathesis Reaction: The final step is an ion exchange or metathesis reaction. The sodium cation of the naphthalene sulfonate salt is exchanged for a larger organic cation, typically from an existing ionic liquid like an imidazolium, pyrrolidinium, or pyridinium (B92312) salt nih.gov. This reaction precipitates an inorganic sodium salt (e.g., NaCl, NaBr), which can be filtered off, yielding the desired naphthalene-based ionic liquid nih.gov.

This synthetic approach allows for the creation of ionic liquids with tailored properties. For example, replacing the sodium cation with larger organic cations like 1-hexyl-3-methylimidazolium (B1224943) or N-methylpyrrolidinium can significantly increase the water solubility of the compound compared to the original sodium salt nih.gov. This enhanced solubility is advantageous for applications requiring aqueous formulations nih.govnih.govresearchgate.net.

Advanced Reaction Mechanisms and Transformation Pathways of Naphthalene Sulfonates

Thermal and Hydrothermal Stability and Decomposition Kinetics

The thermal and hydrothermal stability of naphthalene (B1677914) sulfonates, including sodium naphthalene-2-sulfinate, is a critical factor in their application in high-temperature environments such as geothermal reservoirs. wgtn.ac.nzresearchgate.netstanford.edu Research has focused on understanding their behavior under these extreme conditions to ensure their effectiveness as tracers for well connectivity and local permeability. wgtn.ac.nzstanford.eduamazonaws.com

Under geothermal conditions, naphthalene sulfonates undergo transformation into different isomers, with the kinetics of these isomerization reactions being a key area of study. wgtn.ac.nzamazonaws.com The stability of various naphthalene disulfonate (NDS) and naphthalene sulfonate (NSA) isomers has been evaluated as a function of temperature, pH, and salt concentration. wgtn.ac.nzamazonaws.com Experimental data reveals a clear stability sequence: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NSA. wgtn.ac.nzamazonaws.com

The 2-naphthalene sulfonate (2-NSA) isomer is the most stable among those studied. wgtn.ac.nzamazonaws.com However, even this stable isomer disappears at temperatures at or above 300°C. wgtn.ac.nzamazonaws.com In contrast, the 1,5-naphthalene disulfonate (1,5-NDS) is the least stable and readily transforms into 1-naphthalene sulfonate (1-NSA) at temperatures of 200°C and higher. wgtn.ac.nzamazonaws.com

The degradation pathways are influenced by several factors. Between 100 and 250°C, the stability of NDS isomers is primarily controlled by the pH of the solution. wgtn.ac.nz At temperatures of 300°C and above, temperature becomes the main factor controlling stability. wgtn.ac.nz The presence of dissolved salts, such as NaCl, has been shown to slow down the rates of decomposition. wgtn.ac.nzamazonaws.com The decomposition of 1,5-NDS is consistent with a desulfonation mechanism, which is favored under acidic conditions. researchgate.net At temperatures exceeding 300°C, nucleophilic substitution reactions, particularly with hydroxide (B78521) ions, may also contribute to the breakdown process. researchgate.net

Table 1: Relative Thermal Stability of Naphthalene Sulfonate Isomers

Isomer Relative Stability Notes
1,5-Naphthalene Disulfonate (1,5-NDS) Least Stable Readily transforms to 1-NSA at t ≥ 200°C. wgtn.ac.nzamazonaws.com
1,6-Naphthalene Disulfonate (1,6-NDS) Less Stable Breakdown forms mainly 2-NSA. researchgate.net
2,6-Naphthalene Disulfonate (2,6-NDS) Moderately Stable Stability is approximately equal to 2,7-NDS. wgtn.ac.nzresearchgate.netamazonaws.com
2,7-Naphthalene Disulfonate (2,7-NDS) Moderately Stable Stability is approximately equal to 2,6-NDS. wgtn.ac.nzresearchgate.netamazonaws.com
2-Naphthalene Sulfonate (2-NSA) Most Stable Disappears at temperatures ≥ 300°C. wgtn.ac.nzamazonaws.com

At temperatures exceeding 300°C, all naphthalene sulfonate isomers become unstable and disproportionate. wgtn.ac.nzamazonaws.com The primary thermal decomposition products identified are naphthalene, and the two naphthol isomers: 1-naphthol (B170400) and 2-naphthol (B1666908). wgtn.ac.nzresearchgate.netamazonaws.comresearchgate.net The formation of these products has been confirmed through high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE) and gas chromatography-mass spectroscopy (GC-MS). wgtn.ac.nzamazonaws.com

In hydrothermal solutions containing chlorides, such as 0.05 m NaCl, another high-temperature reaction product, 1-chloronaphthalene, has also been detected. wgtn.ac.nzamazonaws.com The proposed degradation pathway for 1,5-NDS at temperatures of 350°C and higher involves desulfonation and/or nucleophilic substitution mechanisms, leading to the formation of 1-NSA, 1-naphthol, 2-naphthol, and naphthalene. researchgate.net This pathway suggests a transient appearance of 1-NSA, which subsequently breaks down to form either naphthalene or one of the naphthols. researchgate.net Naphthalene itself appears to be thermally stable under these conditions. researchgate.net

Table 2: Thermal Decomposition Products of Naphthalene Sulfonates at High Temperatures

Temperature Conditions Primary Decomposition Products
≥ 200°C Geothermal Isomerization (e.g., 1,5-NDS to 1-NSA). wgtn.ac.nzamazonaws.com
> 250°C Geothermal Significant amounts of Naphthalene from 1,5-NDS. researchgate.net
≥ 300°C Hydrothermal Solutions Naphthalene, 1-Naphthol, 2-Naphthol. wgtn.ac.nzamazonaws.com
≥ 300°C 0.05 m NaCl Solution Naphthalene, 1-Naphthol, 2-Naphthol, 1-Chloronaphthalene. wgtn.ac.nzamazonaws.com

Photochemical and Photoinduced Reaction Mechanisms

The interaction of naphthalene sulfonates with light induces a series of complex photochemical reactions, primarily governed by the behavior of their excited states.

The excited triplet state of naphthalene sulfonates plays a crucial role in their photochemical reactivity. mdpi.comresearchgate.net Studies using nanosecond laser flash photolysis have been employed to investigate the interaction between the excited triplet state of a sensitizer (B1316253), such as 4-Carboxybenzophenone (³CB*), and 2-Naphthalene Sulfonate (NpSO₃⁻). mdpi.comresearchgate.net In aqueous solutions, two competitive molecular interactions are possible: energy transfer from the sensitizer to the naphthalene sulfonate and electron transfer from the naphthalene sulfonate to the sensitizer. mdpi.comresearchgate.net

Experimental evidence indicates that the primary and dominant process is triplet energy transfer. mdpi.comresearchgate.net This is demonstrated by the observation of characteristic spectral features of the naphthalene triplet, with a sharp peak in the 410–420 nm region, which forms concurrently with the decay of the sensitizer's triplet state. mdpi.com The kinetics of formation and decay of the naphthalene triplet species are slower in more complex structures like pseudopeptides compared to simpler model compounds, which is attributed to the retardation of triplet-triplet energy transfer and the formation of exciplexes. nih.gov For naphthalene dimers, the lowest energy triplet state is typically localized on a single naphthalene unit, although delocalized triplet excimer states are also possible. nih.govmdpi.com

Following the initial triplet energy transfer to form the excited triplet state of 2-Naphthalene Sulfonate (³(NpSO₃⁻)*), subsequent reaction pathways can include electron transfer processes. mdpi.com The excited naphthalene sulfonate triplet can then transfer an electron to a ground-state acceptor molecule, leading to the formation of respective radical ions. mdpi.com

Table 3: Key Processes in the Photochemistry of 2-Naphthalene Sulfonate

Process Description Observation
Triplet Energy Transfer An excited sensitizer (e.g., ³CB*) transfers its energy to ground-state NpSO₃⁻. Formation of the naphthalene triplet (³(NpSO₃⁻)*), detected by a characteristic absorption peak at 410-420 nm. mdpi.com
Electron Transfer The excited naphthalene triplet (³(NpSO₃⁻)*) transfers an electron to a ground-state acceptor. Formation of radical ions. mdpi.com

Biotransformation and Enzymatic Reaction Pathways

Naphthalene sulfonates, while generally resistant to biodegradation, can be metabolized by certain microorganisms through specific enzymatic pathways. nih.govnih.govgreenagrochem.com These compounds are used as intermediates in the production of various chemicals, and their xenobiotic nature makes their environmental fate a subject of interest. nih.govnih.gov

The microbial degradation of naphthalene sulfonates often merges with the classical naphthalene metabolism after an initial desulfonation step. ethz.ch Members of the Pseudomonas genus have been reported to initiate the metabolism of naphthalene sulfonates. nih.govethz.ch The process begins with a double hydroxylation of the aromatic ring that bears the sulfonate group, a reaction catalyzed by a multicomponent enzyme, naphthalene dioxygenase. nih.govethz.ch This step yields a dihydrodiol intermediate. nih.gov

Subsequently, there is a spontaneous elimination of the sulfite (B76179) group, converting the intermediate to 1,2-dihydroxynaphthalene. nih.govethz.ch This 1,2-dihydroxynaphthalene is a key intermediate that is then catabolized through the well-established naphthalene degradation pathway, proceeding via either the catechol or gentisate route to enter the central carbon pathway. nih.gov The enzymes responsible for naphthalene degradation are also involved in the metabolism of naphthalene sulfonates. nih.govfrontiersin.org For disulfonated naphthalenes, which are more resistant, the first desulfonation occurs via regioselective dihydroxylation, while the second can occur later in the pathway, for example, during the hydroxylation of 5-sulfosalicylic acid to generate gentisic acid. nih.govfrontiersin.org

Naphthalene Carboxylase-Mediated Carboxylation Mechanisms to 2-Naphthoate (B1225688)

The anaerobic degradation of naphthalene is initiated by a unique enzymatic carboxylation reaction that converts naphthalene into 2-naphthoate (naphthalene-2-carboxylic acid) researchgate.netresearchgate.net. This crucial first step is catalyzed by the enzyme naphthalene carboxylase researchgate.netasm.org. This enzyme serves as a model for understanding the anaerobic activation of non-substituted polycyclic aromatic hydrocarbons (PAHs) asm.orgnih.gov.

The proposed mechanism for this enzymatic reaction involves three main steps. asm.orgnih.gov First, the naphthalene molecule is activated through a 1,3-dipolar cycloaddition of the cofactor prenylated flavin mononucleotide (prFMN) to the naphthalene ring. asm.orgnih.gov The second step involves the release of a proton and subsequent rearomatization, which produces a stable intermediate. Finally, carboxylation occurs with a reverse 1,3-dipolar cycloaddition, leading to the cleavage of the bond to the cofactor and the formation of 2-naphthoate. asm.orgnih.gov

Stable Isotope Exchange and Reversibility Studies of Enzymatic Reactions

Stable isotope exchange studies have been instrumental in elucidating the mechanism and reversibility of the naphthalene carboxylase reaction. asm.orgnih.gov When assays are conducted in the absence of ATP, the enzyme catalyzes an exchange of the carboxyl group of 2-naphthoate with 13C-labeled bicarbonate from the buffer. asm.orgnih.gov This exchange can only happen through a partial reverse reaction, indicating that the mechanism consists of multiple steps and that the later steps are reversible and independent of ATP. asm.orgnih.gov

Further evidence for the reaction's reversibility comes from experiments conducted in a deuterated buffer. These assays revealed the incorporation of deuterium (B1214612) atoms into the final product, naphthoyl-coenzyme A, confirming that the reaction is fully reversible. asm.orgnih.gov

Table 1: Reaction Rates of Naphthalene Carboxylase Activities
ReactionSubstrate(s)Measured ProductRate (nmol min-1 mg protein-1)Reference
Forward CarboxylationNaphthalene + 13C-bicarbonate2-[carboxyl-13C]naphthoic acid0.12 researchgate.net
Carboxyl Exchange2-[carboxyl-12C]naphthoic acid + 13C-bicarbonate13C-labeled 2-naphthoic acid3.2 researchgate.net

Oxidative Mechanisms and Environmental Transformations

Hydroxyl Radical Initiated Oxidation of Naphthalene and Sulfonated Derivatives

In the atmosphere, the transformation of naphthalene and its derivatives is primarily initiated by gas-phase oxidation, particularly by hydroxyl (OH) radicals copernicus.orgrsc.org. The reaction of naphthalene with OH radicals is a critical step that leads to the formation of various oxygenated compounds copernicus.org. This process is considered a significant sink for many atmospheric pollutants researchgate.net.

The initial step in this oxidation mechanism is dominated by the addition of the OH radical to the naphthalene ring rsc.org. Theoretical studies using density functional theory indicate that the OH radical preferentially adds to the C1-position of naphthalene, forming a C10H8-1-OH radical rsc.org. This is followed by the addition of molecular oxygen (O2), which can lead to the formation of a peroxy radical or, through hydrogen abstraction, 1-naphthol rsc.org. The oxidation process can result in both ring-retaining products, such as naphthoquinones, and ring-opening products like formylcinnamaldehyde researchgate.net.

Regioselectivity and Kinetic Analysis of Oxidation Pathways

The regioselectivity of the OH radical addition to the naphthalene molecule is a key factor determining the subsequent reaction pathways and final products. Theoretical calculations and experimental evidence suggest that the addition to the C1 (or α) position is kinetically favored over the C2 (or β) position rsc.orgnih.gov. The reaction pathway leading to 1-naphthol has been found to have a negative effective activation energy of around -1.5 kcal mol-1, while the pathway to 2-naphthol has a positive activation energy of about 1 kcal mol-1 nih.gov. This indicates that at lower temperatures (below 410 K), 1-naphthol is the most abundant product from the oxidation of naphthalene by OH radicals nih.gov. However, this regioselectivity decreases as temperature increases and pressure decreases nih.gov.

Table 2: Kinetic Data for Oxidation of Naphthalene Derivatives
CompoundOxidantReaction TypeParameterValueReference
NaphthaleneOH radicalOH-addition to form 1-naphtholActivation Energy (Ea)~ -1.5 kcal mol-1 nih.gov
NaphthaleneOH radicalOH-addition to form 2-naphtholActivation Energy (Ea)~ 1 kcal mol-1 nih.gov
1-Naphthalenesulfonic acidOzoneDirect reactionSecond-order rate constant~ 252 M-1s-1 nih.gov
1,5-Naphthalenedisulfonic acidOzoneDirect reactionSecond-order rate constant~ 41 M-1s-1 nih.gov

Role in Secondary Organic Aerosol (SOA) Formation and Atmospheric Chemistry

Naphthalene and its derivatives are significant precursors to the formation of secondary organic aerosols (SOA) in the atmosphere copernicus.orgcopernicus.org. The atmospheric oxidation of these compounds produces low-volatility and water-soluble organic vapors that can condense to form new particles or add mass to existing ones copernicus.org. Naphthalene is the most abundant polycyclic aromatic hydrocarbon (PAH) in polluted urban areas and vehicle emissions, and its oxidation products contribute substantially to SOA formation copernicus.org.

Studies have shown that naphthalene is a prominent intermediate volatile organic compound (IVOC) that contributes to SOA formation copernicus.org. Modeling in the Yangtze River Delta region indicated that naphthalene contributed significantly to aromatic-derived secondary organic carbon (SOC) copernicus.org. The oxidation products, which are often less volatile and potentially more harmful than their precursors, play a crucial role in air quality and climate copernicus.org. The SOA formed from naphthalene photooxidation has been shown to possess photosensitizing properties, potentially leading to further atmospheric reactions and particle growth dntb.gov.ua. Furthermore, the chemical composition and oxidative potential of naphthalene-derived SOA can be influenced by factors such as the presence of metal-containing seed particles and the degree of photochemical aging nih.gov.

Coordination Chemistry and Metal Complexation of Naphthalene Sulfonate Ligands

Design and Synthesis of Naphthalene (B1677914) Sulfonate-Based Ligands

The rational design and synthesis of ligands are fundamental to developing novel coordination compounds with desired properties. By incorporating naphthalene sulfonate moieties into different molecular frameworks, ligands with specific coordination preferences and functionalities can be achieved.

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The incorporation of a naphthalene sulfonate group can be achieved by using a sulfonated amine or aldehyde precursor. For instance, the Schiff base ligand 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid (H₃L) is synthesized from the condensation reaction between 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-1-naphthaldehyde. This ligand provides a multidentate coordination environment with oxygen and nitrogen donor atoms, suitable for forming stable complexes with a variety of transition metals.

Similarly, tin-naphthalene sulfonic acid complexes have been synthesized in high yields through the reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with triphenyltin (B1233371) and tributyltin chlorides or dibutyltin (B87310) and dimethyltin (B1205294) dichlorides in refluxing methanol (B129727) mdpi.com.

Naphthalene-bridged nitrogen-sulfonate ligands represent a class of chelating agents where a naphthalene backbone connects a nitrogen donor and a sulfonate group. An example of such a ligand is 8-(phenylamino)naphthalene-1-sulfonic acid. This ligand design enforces a specific geometry upon coordination to a metal center, influencing the catalytic activity and stability of the resulting complex. Vanadium complexes bearing this ligand have been synthesized and shown to be promising catalysts for ethylene (B1197577)/propylene copolymerization mdpi.com. The synthesis involves the reaction of VCl₄ or VOCl₃ with one equivalent of 8-(phenylamino)naphthalene-1-sulfonic acid in THF, resulting in moderate yields of the desired complexes mdpi.com.

Formation and Characterization of Metal-Naphthalene Sulfonate Complexes

The coordination of naphthalene sulfonate-based ligands to metal ions leads to the formation of complexes with diverse structures and properties. The characterization of these complexes is crucial for understanding their chemical behavior.

Naphthalene sulfonate ligands have been shown to form stable complexes with a wide range of transition metals.

Ti(IV): Titanium(IV) chelation by 2,3-dihydroxynaphthalene-6-sulfonate affords water-soluble complexes that are protected from hydrolysis at neutral pH acs.org. These complexes have been characterized in both solution and solid states acs.org.

Vanadium: Vanadium(IV) and Vanadyl(V) complexes with a naphthalene-bridged nitrogen-sulfonate ligand, specifically [κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VOCl and [κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VCl₂, have been synthesized mdpi.com. These complexes have demonstrated high catalytic activities in ethylene/propylene copolymerization mdpi.com.

Cu(II), Co(II), Ni(II), Mn(II), and Zn(II): Divalent transition metal complexes of the Schiff base ligand 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid have been synthesized and characterized. Microanalytical data reveal a 1:1 metal-to-ligand stoichiometry for these complexes.

Below is a table summarizing the synthesized transition metal complexes with a Schiff base ligand derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid.

Metal IonMolecular Formula
Cu(II)[Cu²⁺(NaL)(H₂O)₃]·4H₂O
Co(II)[Co²⁺(NaL)(H₂O)₃]·10H₂O
Ni(II)[Ni²⁺(NaL)(H₂O)₃]·7H₂O
Mn(II)[Mn²⁺(NaL)(H₂O)₃]·4H₂O
Zn(II)[Zn²⁺(NaL)(H₂O)]·6H₂O

Table 1: Molecular formulas of transition metal complexes with the Schiff base ligand 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid.

The coordination geometry and electronic structure of metal-naphthalene sulfonate complexes are dictated by the nature of the metal ion, the ligand, and the reaction conditions.

For the Schiff base complexes of Cu(II), Co(II), Ni(II), and Mn(II) with 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid, an octahedral geometry is proposed based on magnetic, electronic, and ESR spectral data. In contrast, the corresponding Zn(II) complex is suggested to have a tetrahedral geometry. The molar conductivity measurements indicate that these complexes are neutral and non-electrolytic.

The electronic spectra of these complexes provide insights into their electronic structure. For example, the electronic transition spectrum of the nickel(II) complex displays three characteristic bands, which is consistent with an octahedral geometry. Similarly, the cobalt(II) complex exhibits electronic transitions characteristic of an octahedral arrangement.

The table below presents the proposed coordination geometries for a series of transition metal complexes.

Metal ComplexProposed Coordination Geometry
[Cu²⁺(NaL)(H₂O)₃]·4H₂OOctahedral
[Co²⁺(NaL)(H₂O)₃]·10H₂OOctahedral
[Ni²⁺(NaL)(H₂O)₃]·7H₂OOctahedral
[Mn²⁺(NaL)(H₂O)₃]·4H₂OOctahedral
[Zn²⁺(NaL)(H₂O)]·6H₂OTetrahedral
[κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VOClDistorted trigonal bipyramidal
[κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VCl₂Distorted trigonal bipyramidal
Ti(naphthalene-2,3-diolate-6-sulfonate)₃²⁻Octahedral

Table 2: Proposed coordination geometries of various transition metal-naphthalene sulfonate complexes.

The hydrolytic stability of metal complexes in aqueous media is a critical factor, particularly for applications in biological systems and aqueous-phase catalysis. The presence of sulfonate groups can enhance water solubility, but the metal center must be resistant to hydrolysis.

Studies on Ti(IV) complexes with 2,3-dihydroxynaphthalene-6-sulfonate have shown that the chelation of Ti(IV) by this ligand affords water-soluble complexes that protect the metal ion from hydrolysis at a physiological pH of 7.4 acs.org. This stability is crucial for the potential biological applications of such complexes. The naphthalene-bridged nitrogen-sulfonate ligand in vanadium complexes is also suggested to protect the catalyst from deactivation, which can occur through reduction by an aluminum cocatalyst, implying a degree of stability in the reaction medium mdpi.com.

Applications of Metal-Naphthalene Sulfonate Complexes in Catalysis

The incorporation of naphthalene sulfonate ligands into metal complexes has paved the way for the development of catalysts with unique properties, particularly in the realm of homogeneous catalysis. The sulfonate groups often impart water solubility to the complexes, enabling reactions to be carried out in aqueous media, which is environmentally benign. Furthermore, the steric and electronic properties of the naphthalene moiety can influence the catalytic activity and selectivity of the metal center. This section explores the catalytic applications of vanadium and copper complexes bearing naphthalene sulfonate-type ligands in olefin copolymerization and other homogeneous catalytic reactions.

Vanadium Complexes as Catalysts for Olefin Copolymerization

Vanadium-based catalysts are known for their ability to produce high molecular weight polymers and facilitate the incorporation of α-olefins in copolymerization reactions. Recent research has focused on the use of vanadium complexes with naphthalene-bridged nitrogen-sulfonate ligands for the copolymerization of ethylene and propylene.

Two novel vanadium complexes supported by naphthalene-bridged nitrogen-sulfonate ligands have been synthesized and their catalytic activity in ethylene/propylene copolymerization has been investigated. In the presence of ethylaluminum sesquichloride (EASC) as a cocatalyst and ethyl trichloroacetate (B1195264) (ETCA) as a reactivator, these complexes exhibited high catalytic activities. The naphthalene-bridged ligand plays a crucial role in protecting the active vanadium species from deactivation, which is a common issue in vanadium-catalyzed polymerizations where the active V(III) can be reduced to inactive V(II) species by the aluminum cocatalyst.

The use of ETCA as a reactivator was found to significantly enhance the catalytic activity. For instance, the activities of the vanadium complexes were substantially higher in the presence of ETCA (ranging from 38.4 to 78.4 kg of polymer per mole of Vanadium per hour per bar) compared to systems without ETCA (18.6 to 41.2 kg of polymer per mole of Vanadium per hour per bar) rsc.org. This enhancement is attributed to the reoxidation of the less active V(II) species back to the active V(III) state rsc.org.

The resulting ethylene/propylene copolymers possessed high molecular weights, a desirable characteristic for many applications. The presence of the naphthalene-bridged nitrogen-sulfonate ligand is believed to contribute to the stability of the catalyst, leading to the formation of high molecular weight polymers rsc.org.

Table 1: Catalytic Activity of Vanadium Complexes in Ethylene/Propylene Copolymerization

Catalyst Cocatalyst Reactivator Activity (kg polymer (mol V)⁻¹ h⁻¹ bar⁻¹)
Complex 1a EASC None 18.6
Complex 1a EASC ETCA 38.4
Complex 1b EASC None 41.2
Complex 1b EASC ETCA 78.4
VOCl₃ EASC None 25.7
VOCl₃ EASC ETCA 55.2

Data sourced from rsc.org

Water-Soluble Schiff Base Copper(II) Complexes in Homogeneous Catalysis

Water-soluble copper(II) complexes derived from Schiff base ligands containing sulfonate groups have emerged as effective catalysts for a variety of organic transformations in aqueous media. The sulfonate group, often from a sulfonated naphthalene precursor, provides the necessary water solubility, allowing for homogeneous catalysis in an environmentally friendly solvent.

One notable application of these complexes is in the diastereoselective nitroaldol (Henry) reaction. Water-soluble dinuclear and polymeric copper(II) compounds containing a sulfonated Schiff base ligand have been shown to effectively catalyze the reaction between different aldehydes and nitroethane in water rsc.org. The use of water as a solvent is a significant advantage from a green chemistry perspective.

In addition to C-C bond-forming reactions, water-soluble copper(II) Schiff base complexes have been employed as catalysts for oxidation reactions. For instance, N-heterocycle-sulfonated Schiff base copper(II) complexes have demonstrated catalytic activity in the peroxidative oxidation of hydrocarbons, such as cycloalkanes and cycloalkenes, under mild conditions mdpi.com. The reactions are typically carried out in acetonitrile (B52724) with hydrogen peroxide as the oxidant. The catalytic efficiency of these complexes can be further enhanced by the addition of promoters like pyridine (B92270) or nitric acid mdpi.com.

The research in this area highlights the versatility of water-soluble copper(II) Schiff base complexes in promoting various organic reactions. The ability to tune the electronic and steric properties of the Schiff base ligand, for example by using different sulfonated naphthalene derivatives, offers a pathway to optimize the catalytic performance for specific applications.

Table 2: Catalytic Oxidation of Cyclooctane by a Sulfonated Schiff Base Copper(II) Complex

Catalyst Promoter Substrate Oxidant Max. Yield (%)
Complex 3 None Cyclooctane H₂O₂ 20
Complex 3 Pyridine Cyclooctane H₂O₂ 26

Data sourced from mdpi.com

Polymer Science and Advanced Materials Research Involving Naphthalene Sulfonates

Naphthalene (B1677914) Sulfonate-Derived Superplasticizers and Dispersants

Naphthalene-based superplasticizers, particularly naphthalene sulfonate formaldehyde (B43269) condensates (NSF or SNF), are high-range water-reducing admixtures used extensively in the construction industry. lignosulfonate.com These polymers serve as powerful dispersants that improve the workability, strength, and durability of concrete by significantly reducing the water-to-cement ratio. lignosulfonate.comalphachem.biz

Mechanistic Investigations of Dispersion in Cementitious Systems

The primary mechanism by which naphthalene sulfonate-based superplasticizers function in cementitious systems is through adsorption and electrostatic repulsion. The sulfonate groups (SO₃⁻) present in the polymer structure adsorb onto the surface of cement particles, imparting a strong negative charge. lignosulfonate.com This creates repulsive forces between the particles, causing them to repel each other and breaking down the agglomerates or flocs that trap water. lignosulfonate.comjfchemtech.com The release of this entrapped water increases the fluidity and workability of the concrete mix without requiring additional water. lignosulfonate.comover-blog.com

This dispersion is achieved through the surface-active property of the naphthalene sulfonate molecule, which enables the homogeneous distribution of particles in the suspension. atamanchemicals.comresearchgate.net Furthermore, research indicates that SNF can influence the morphology of hydration products, such as ettringite, changing it from thick, rod-like crystals to more fibrous structures. This microstructural alteration contributes to enhanced early strength and reduced porosity of the hardened concrete. lignosulfonate.com

Influence of Sulfonate Structure and Condensation on Dispersing Capacity

The dispersing efficacy of naphthalene sulfonate-based admixtures is intrinsically linked to their molecular structure, which is a result of the synthesis process. This process typically involves the sulfonation of naphthalene followed by a controlled condensation polymerization with formaldehyde. lignosulfonate.come3s-conferences.org The resulting structure is a polymer chain with naphthalene rings and anionic sulfonate groups. lignosulfonate.com

The molecular weight of the naphthalene sulfonate formaldehyde condensate (FDN) is a critical factor influencing its performance. Studies have shown that fractions with higher molecular weights exhibit greater adsorption onto cement particles. researchgate.net As the molecular weight of the FDN increases, the adsorption capacity on the cement particle surface also increases, leading to a higher absolute value of the Zeta potential. This, in turn, enhances the dispersibility of the cement paste. researchgate.net Research has demonstrated that the adsorption behavior of FDN fractions with a molecular weight greater than 2.5 kDa can be described by the Langmuir isotherm model. researchgate.net

The amphiphilic nature of some naphthalene sulfonate derivatives, such as sodium dibutyl naphthalene sulfonate, also contributes to their dispersing power. This structure combines a hydrophobic naphthalene core with hydrophilic sulfonate groups, allowing it to effectively bridge and stabilize different phases, such as solids in a liquid medium. lignincorp.com

Role in Polymerization Processes

Derivatives of naphthalene play a significant role as initiators and monomers in various polymerization reactions, leading to the creation of advanced materials with specific electronic and structural properties.

Anionic Polymerization Initiated by Naphthalene Radical Anions

Anionic polymerization can be initiated through an electron transfer mechanism involving naphthalene radical anions, such as sodium naphthalenide. wikipedia.orguni-bayreuth.de This method is a cornerstone in the field of living polymerization, a technique that allows for the synthesis of polymers with well-controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.org

The initiation process, famously demonstrated by Michael Szwarc with styrene (B11656) monomer, occurs when an electron is transferred from the naphthalene radical anion to the monomer. uni-bayreuth.de This creates a monomer radical anion, which then rapidly dimerizes to form a dianion. This dianion subsequently acts as the initiator for the polymerization process. wikipedia.orguni-bayreuth.de This type of initiation requires polar aprotic solvents, such as tetrahydrofuran (THF), which are necessary to stabilize the radical anions and solvate the resulting cations. wikipedia.orgsemanticscholar.org

Parameter Description Reference
Initiator Naphthalene radical anion (e.g., sodium naphthalenide) uni-bayreuth.de
Mechanism Electron transfer from initiator to monomer wikipedia.org
Intermediate Monomer radical anion, which dimerizes to a dianion initiator wikipedia.orguni-bayreuth.de
Solvent Type Polar aprotic (e.g., Tetrahydrofuran) wikipedia.orgsemanticscholar.org
Polymerization Type Living Polymerization wikipedia.org
Key Outcome Controlled molecular weight and architecture uni-bayreuth.de
This interactive data table summarizes the key aspects of anionic polymerization initiated by naphthalene radical anions.

Electrochemical Synthesis of Conducting Polymers from Amino-Naphthalene Sulfonic Acids

Conducting polymers can be synthesized via electrochemical methods using amino-naphthalene sulfonic acids as monomers. researchgate.netresearchgate.net This process allows for the direct growth of polymer films on electrode surfaces.

Research has demonstrated the successful electropolymerization of various monomers, including 4-amino-3-hydroxynaphthalene-1-sulfonic acid, 4-aminonaphthalene-1-sulfonic acid, and 7-amino-4-hydroxynaphthalene-2-sulfonic acid, on glassy carbon electrodes. researchgate.netresearchgate.net The resulting polymers exhibit semiconductor properties, with optical and electrochemical band gaps that are lower than their respective monomers. researchgate.netresearchgate.net The molecular weights (Mw) of polymers synthesized from these monomers have been found to range from 6,365 Da to 8,900 Da, with polydispersity index (PDI) values between 1.148 and 1.166. researchgate.net Copolymers with unique charge storage properties can also be created by co-polymerizing different monomers, such as 5-amino-2-naphthalenesulfonic acid and o-aminophenol. nih.gov The combination of electron-donating groups (like amino and hydroxyl) and electron-withdrawing groups (sulfonic acid) within the polymer structure facilitates charge separation and the creation of active sites for electrochemical applications. nih.gov

Monomer Example Resulting Polymer Property Reference
4-amino-3-hydroxynaphthalene-1-sulfonic acidConducting polymer with semiconductor properties researchgate.netresearchgate.net
4-aminonaphthalene-1-sulfonic acidShows distinct radical formation potential and voltammetric profile researchgate.netresearchgate.net
7-amino-4-hydroxynaphthalene-2-sulfonic acidForms polymers with Mw between 6365-8900 Da researchgate.net
5-amino-2-naphthalenesulfonic acid (copolymerized)Creates material with enhanced charge storage nih.gov
This interactive data table presents examples of amino-naphthalene sulfonic acid monomers and the properties of the resulting electrochemically synthesized polymers.

Supramolecular Polymerization and Self-Assembly of Naphthalene Diimide Derivatives

Naphthalene diimide (NDI) derivatives are versatile building blocks in the field of supramolecular chemistry, where molecules are organized into larger, ordered structures through non-covalent interactions. rsc.org The self-assembly of NDI derivatives is often driven by a combination of π-π stacking interactions, due to their aromatic nature, and hydrogen bonding. rsc.orgnih.gov

This programmed self-assembly can lead to the formation of a wide array of soft materials with well-defined nanostructures, such as nanofibers, nanorods, nanotubes, and gels. rsc.orgrsc.orgresearchgate.net The final morphology of the assembled structure is highly dependent on the assembly pathway and preparation conditions. researchgate.netnih.gov For instance, a single NDI derivative can form different aggregates, such as J-type nanorods or more flexible H-type nanofibers, depending on the method of preparation. researchgate.netnih.gov The cooperative nature of the polymerization process, where an initial H-bonded assembly can template subsequent aggregation, allows for precise control over the final structure. rsc.org These NDI-based supramolecular polymers are of significant interest due to their distinct photophysical and charge transport properties, making them relevant for applications in organic electronics. nih.govrsc.org

Naphthalene Sulfonates in Specialty Surfactant and Dispersant Design

Naphthalene sulfonates are a class of anionic surfactants derived from naphthalene. Their molecular structure, which combines a hydrophobic naphthalene ring system with a hydrophilic sulfonate group, allows them to function effectively at interfaces, reducing surface tension and stabilizing dispersions. polymerchem.org This amphiphilic nature makes them highly versatile for specialty applications ranging from enhanced oil recovery to the stabilization of colloidal systems in various industrial products. greenagrochem.comlignosulfonate.com Compounds like sodium 2-naphthalenesulfonate serve as crucial intermediates in the synthesis of these specialized surfactants and dispersants. nih.gov

Reduction of Interfacial Tension for Enhanced Oil Recovery (EOR)

In the petroleum industry, recovering crude oil trapped in the pores of reservoir rock after primary and secondary recovery methods is a significant challenge. youtube.com Chemical Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil, and a key mechanism is the drastic reduction of interfacial tension (IFT) between the oil and the injection fluid (water). youtube.comkruss-scientific.com Naphthalene sulfonates have been investigated for this purpose due to their ability to lower the oil/water IFT. researchgate.net

The effectiveness of a surfactant in EOR is linked to its ability to lower the IFT to ultra-low values (typically <10⁻² mN/m), which significantly reduces the capillary forces trapping the oil. kruss-scientific.com Research has shown that naphthalene sulfonates, including sodium naphthalene sulfonate (SNS) and its alkylated derivatives like sodium methyl naphthalene sulfonate (SMNS), demonstrate good activity in lowering the IFT in surfactant/alkali/crude oil systems. researchgate.net The rigid aromatic naphthalene ring can function effectively as the hydrophobic group, a key feature for surfactant activity. researchgate.netfrontiersin.org

Studies have demonstrated that alkylnaphthalene sulfonates can achieve ultra-low IFT values, even in the absence of alkali, which is beneficial for avoiding issues like reservoir scaling. frontiersin.orgresearchgate.net The performance can be influenced by factors such as the length of the alkyl chain and the salinity of the brine. For instance, one study found that decylmethylnaphthalene sulfonate (DMNS) could reduce the IFT of a crude oil-water interface to ultra-low levels at a very low concentration of 0.002% by mass. researchgate.net The addition of salts like sodium chloride can further enhance the effectiveness of these surfactants in reducing IFT within a specific concentration range. researchgate.net

Table 1: Research Findings on Naphthalene Sulfonates in EOR

Compound Studied Key Finding Reference
Sodium Naphthalene Sulfonate (SNS) Displays good activity in lowering the IFT of SNS/alkali/crude oil systems. researchgate.net
Sodium Methyl Naphthalene Sulfonate (SMNS) Effective in lowering IFT; the effect of the alkyl group was not very significant. frontiersin.org
Alkyl (C₆-C₁₄) Methylnaphthalene Sulfonates Able to reduce the IFT between Shengli oil and water to ultra-low values without alkali. frontiersin.org

Colloidal Protection and Stabilizing Effects in Industrial Applications

Naphthalene sulfonates, particularly in their polymerized form as naphthalene sulfonate formaldehyde condensates (NSF), are widely used as high-performance dispersants. researchgate.netligninchina.com They provide colloidal protection and stabilization to particulate systems in a variety of industrial applications, including paints, pigments, dyes, ceramics, and agricultural formulations. alphachem.bizligninchina.comatamanchemicals.com Their function is to adsorb onto the surface of particles, preventing them from agglomerating or settling by imparting a strong negative charge, which leads to electrostatic repulsion. ligninchina.comdoaj.org

The mechanism of stabilization involves the sulfonate groups providing a high anionic charge density, while the naphthalene structure facilitates strong adsorption onto particle surfaces. This combination creates a robust electrosteric barrier that keeps particles separated and ensures a stable, uniform dispersion. ligninchina.comdoaj.org This is critical in applications like textile dyeing, where they act as leveling and dispersing agents to ensure uniform coloration, and in the formulation of paints and inks, where they maintain the even distribution of pigments. alphachem.bizligninchina.com

Research into the stabilizing effects of poly naphthalene sulfonate (PNS) on iron oxide nanoparticles (IOXn) in aqueous solutions provides quantitative evidence of their efficacy. In one study, the application of PNS to an unstable IOXn suspension resulted in excellent colloidal stability. doaj.org The treatment led to a significant change in the surface charge and a dramatic reduction in particle size. doaj.org

Table 2: Stabilizing Effect of Poly Naphthalene Sulfonate (PNS) on Iron Oxide Nanoparticles

Parameter Before PNS Treatment After PNS Treatment
Average Particle Size 138 nm 32 nm
Zeta Potential (at pH 8) -13 mV -23 mV

Data sourced from a study on the dispersion stability of iron oxide nanoparticles. doaj.org

This ability to create stable, fine-particle dispersions makes naphthalene sulfonates essential for the performance of many advanced materials and industrial formulations. researchgate.net

Electrochemical Behavior and Applications of Naphthalene Sulfonates

Fundamental Electrochemical Studies of Naphthalene (B1677914) Sulfonate Derivatives

The electrochemical behavior of naphthalene sulfonate derivatives is a subject of significant interest, providing insights into their electronic properties and potential applications. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are pivotal in these investigations, alongside studies into the redox chemistry of related complex structures like naphthalene diimides.

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy

Cyclic voltammetry (CV) has been employed to study the electrochemical properties of various naphthalene derivatives. researchgate.netresearchgate.net For instance, investigations on a glassy carbon electrode with a series of 26 naphthalene derivatives in a water-acetone mixture revealed their oxidation peak potentials and currents. researchgate.net Such studies help in understanding the electron transfer mechanisms at the electrode surface.

The adsorption behavior of naphthalene derivatives on electrode surfaces, such as gold, has been analyzed using cyclic voltammetry. researchgate.net CV scans can show how the presence and concentration of compounds like naphthalenesulfonate (NPTS) affect the electrochemical processes occurring at the electrode. researchgate.net For example, the presence of NPTS can alter the characteristic peaks of a gold electrode in sulfuric acid, indicating the formation of an adsorbed film on the surface. researchgate.netiaea.org

Table 1: Electrochemical Parameters of Aqueous Naphthalene Solutions

Naphthalene Concentration (ppm) Capacitance (pF) Conductance (µS) Admittance (µS)
0.2 3.5 2.3 2.4
1.0 7.2 6.1 27.3

Data sourced from a study on the electrical impedance based quantification of aqueous naphthalene. researchgate.net

Redox Chemistry of Core-Functionalized Naphthalene Diimides

Naphthalene diimides (NDIs) are a class of compounds known for their rich redox chemistry. chalmers.seacs.org Functionalizing the naphthalene core of these molecules with different substituents allows for the fine-tuning of their electronic and, consequently, their electrochemical properties. researchgate.netunige.chrsc.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the reduction potentials of the NDI core. chalmers.seunige.ch

Studies combining experimental electrochemistry with density functional theory (DFT) calculations have provided a deep understanding of the redox behavior of core-substituted NDIs. chalmers.se These studies show that the reduction potentials are correlated with the electron-donating ability of the core substituents. chalmers.se The cyclic voltammograms of NDIs typically exhibit two reversible one-electron reduction steps. nih.gov The precise potentials at which these reductions occur can be shifted by changing the core substituents or by altering the pH of the electrolyte, as the dianion form can be protonated. chalmers.se This tunability is crucial for applications such as aqueous organic redox flow batteries. chalmers.se

Role of Naphthalene Sulfonate Additives in Electrodeposition Processes

Naphthalene sulfonate derivatives are frequently used as additives in electrodeposition baths to control the morphology and properties of the resulting metal deposits. Their influence stems from their adsorption behavior on the electrode surface, which affects the kinetics of nucleation and the growth mechanism of the metallic layer.

Influence on Nucleation Kinetics and Growth Mechanism of Metal Deposits

The presence of naphthalene-based additives, including naphthalenesulfonate (NPTS), has a pronounced effect on the electrodeposition of metals like tin. researchgate.netuniversiteitleiden.nluniversiteitleiden.nl These additives generally inhibit the bulk electrodeposition process. researchgate.netiaea.org Chronoamperometry studies have shown a significant decrease in the kinetics of tin nucleation on substrates like boron-doped diamond (BDD) and gold in the presence of these additives. iaea.orguniversiteitleiden.nl

The Scharifker-Hills model, used to analyze potentiostatic current transients, reveals that the nucleation and growth mechanism can be altered. universiteitleiden.nl For instance, in the absence of additives, tin deposition on BDD can transition from a progressive to an instantaneous nucleation mechanism as the potential becomes more negative. universiteitleiden.nluniversiteitleiden.nl However, in the presence of NPTS, progressive nucleation is observed across the potential range. universiteitleiden.nl This indicates that the additives primarily decrease the rate of nucleation. universiteitleiden.nl The number of active nucleation sites and the steady-state nucleation rate are both reduced. universiteitleiden.nluniversiteitleiden.nl Consequently, the characteristic size of the electrodeposited features is smaller, leading to finer-grained deposits. researchgate.netiaea.org

Table 2: Effect of Naphthalene-Based Additives on Tin Nucleation

Additive Effect on Nucleation Kinetics Observed Nucleation Mechanism Resulting Deposit Morphology
None Baseline Progressive to Instantaneous Larger features
Naphthalenesulfonate (NPTS) Strong decrease Progressive Smaller, finer-grained features

Findings are based on studies of tin electrodeposition on boron-doped diamond and gold electrodes. researchgate.netiaea.orguniversiteitleiden.nl

Adsorption Behavior and Film Formation on Electrode Surfaces

The influence of naphthalene sulfonate additives on electrodeposition is directly linked to their adsorption onto the electrode surface. researchgate.netiaea.org Studies combining electrochemical measurements with density functional theory calculations have shown that naphthalenesulfonate (NPTS) molecules adsorb by lying flat on surfaces like gold. researchgate.netiaea.org

NPTS is observed to form a denser and more compact film compared to unsubstituted naphthalene. iaea.orguniversiteitleiden.nl This is attributed to attractive interactions between the adsorbed molecules. researchgate.netiaea.org The stability and nature of this adsorbed film are dependent on factors such as the electrode's surface structure and the applied potential. researchgate.netiaea.org This adsorbed layer acts as a barrier, inhibiting the metal deposition process. iaea.orguniversiteitleiden.nl In some cases, the reductive desulfonation of the sulfonate group can lead to the incorporation of sulfur into the deposited metal film. researchgate.netiaea.org The strong adsorption of these molecules on the cathode surface increases the overpotential required for metal deposition. researchgate.net

Electrochemical Synthesis Routes Utilizing Sulfinate Salts

Sulfinate salts, including aromatic variants like sodium naphthalene-2-sulfinate, are versatile reagents in organic electrosynthesis. rsc.orgresearchgate.net Electrochemical methods provide an environmentally friendly alternative to traditional chemical oxidation, avoiding the need for harsh oxidants. nih.govorganic-chemistry.org These reactions typically involve the anodic oxidation of the sulfinate salt to generate a sulfonyl radical. organic-chemistry.org

This reactive intermediate can then participate in a variety of coupling reactions to form new carbon-sulfur or nitrogen-sulfur bonds. For example, the electrochemical oxidative amination of sodium sulfinates has been developed as an efficient method for synthesizing sulfonamides. nih.govrsc.org This process can be carried out in a simple undivided cell, often using a redox catalyst like ammonium (B1175870) iodide, which can also serve as the supporting electrolyte. nih.gov

Similarly, electrochemical routes have been established for the synthesis of various sulfones. organic-chemistry.org The electrochemically generated sulfonyl radical can add to olefins to produce vinyl, alkyl, and allyl sulfones. organic-chemistry.org These methods are noted for their broad substrate scope and tolerance of various functional groups, making them a practical approach for synthesizing valuable organosulfur compounds. organic-chemistry.orgrsc.org

Anodic C-H Sulfonylation of Anilines with Sodium Naphthalene-2-Sulfinate

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. In this context, electrochemical methods have emerged as a green and efficient tool for activating C-H bonds. The anodic C-H sulfonylation of anilines with sodium sulfinates, including sodium naphthalene-2-sulfinate, offers a direct and environmentally friendly route to synthesize valuable arylsulfonyl aniline (B41778) derivatives. This process avoids the need for pre-functionalized starting materials and harsh chemical oxidants, utilizing electricity as a clean driving force. researchgate.net

The electrochemical approach to C-H sulfonylation of anilines typically involves the use of an undivided cell with a carbon anode and a platinum cathode. researchgate.net The reaction proceeds under constant current, with a solvent system often composed of acetonitrile (B52724), water, and acetic acid. researchgate.net This method demonstrates good functional group tolerance and can be performed at room temperature. researchgate.net

The proposed mechanism for this transformation involves the anodic oxidation of the aniline to form a radical cation. Concurrently, the sodium sulfinate is oxidized at the anode to generate a sulfonyl radical. The subsequent radical-radical cross-coupling between the aniline radical cation and the sulfonyl radical leads to the formation of the desired C-S bond and the final sulfonylated aniline product after deprotonation. researchgate.net

Research Findings

Detailed studies have explored the substrate scope of this electrochemical reaction, demonstrating its applicability to a variety of substituted anilines and sodium sulfinates. The reaction conditions are generally mild and afford the corresponding sulfonylated anilines in moderate to good yields.

The following table summarizes the results of the anodic C-H sulfonylation of various anilines with different sodium sulfinates, providing an insight into the efficiency and scope of this electrochemical method.

Table 1. Substrate Scope for the Anodic C-H Sulfonylation of Anilines. researchgate.net

The data indicates that the reaction is tolerant of various substituents on both the aniline and the sodium sulfinate. Electron-donating groups on the aniline, such as methyl and methoxy (B1213986) groups, generally lead to high yields. The reaction also proceeds efficiently with a range of substituted sodium benzenesulfinates, as well as with sodium naphthalene-2-sulfinate, affording the desired product in a good yield of 80%.

Computational and Theoretical Chemistry of Naphthalene Sulfinate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of naphthalene (B1677914) sulfinate systems. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular conformation and energetics of organosulfur compounds like sodium;naphthalene-2-sulfinate.

DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. For this compound, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This includes characterizing the geometry of the sulfinate group (-SO₂⁻) and its orientation relative to the naphthalene ring.

Analyze Conformational Isomers: Identify and calculate the relative energies of different conformers that may arise from the rotation around the C-S bond.

Investigate Ion-Pairing: Model the interaction between the naphthalene-2-sulfinate anion and the sodium cation (Na⁺). These calculations can reveal the nature of the interaction, whether it is purely electrostatic or has some degree of covalent character, and predict the preferred coordination sites of the cation with respect to the sulfinate's oxygen atoms.

DFT studies investigating the reaction pathways of sulfinates have been performed to understand regioselectivity and reaction mechanisms. nih.gov For instance, calculations can compute the energy profiles for various C-H sulfination pathways, providing insights into the Gibbs free energy (ΔG) of activation. researchgate.net

Table 1: Example of DFT-Calculated Energetic Properties for a Hypothetical Naphthalene Sulfinate System

PropertyCalculated Value (Hartree)Relative Energy (kcal/mol)
Ground State Energy-855.123450
Rotational Isomer 1-855.12100+1.54
Transition State for C-S Rotation-855.11500+5.30
Sodium Ion Complex (Bidentate)-1017.54321-
Sodium Ion Complex (Monodentate)-1017.54000+2.01

Note: These are representative values to illustrate the output of DFT calculations.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating the behavior of molecules in the presence of electromagnetic fields, these methods can generate theoretical spectra that aid in the identification and characterization of compounds like this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfinate group, C-H stretching of the aromatic ring, and skeletal vibrations of the naphthalene core. nih.gov Comparing the computed IR spectrum with experimental data helps confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and methodological approximations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govchemaxon.comresearchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the naphthalene ring system. The predicted spectrum can be used to assign peaks in the experimental NMR spectrum and can be particularly useful for distinguishing between different isomers. researchgate.net The accuracy of these predictions allows for the differentiation of sulfur oxidation states in various organosulfur compounds. chemaxon.com

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted ValueAssignment
IR Vibrational Frequency~1050 cm⁻¹S=O Symmetric Stretch
Vibrational Frequency~1120 cm⁻¹S=O Asymmetric Stretch
Vibrational Frequency~3050 cm⁻¹Aromatic C-H Stretch
¹H NMR Chemical Shift7.5 - 8.5 ppmAromatic Protons
¹³C NMR Chemical Shift125 - 140 ppmAromatic Carbons

Note: These values are typical ranges for the assigned functional groups and would be precisely calculated in a dedicated computational study.

Computational methods offer deep insights into the nature of chemical bonds and the energetic landscapes of chemical reactions.

Bond Order Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to investigate the electronic structure in detail. NBO analysis examines the distribution of electrons in their orbitals, providing information on charge distribution, hybridization, and the nature of the bonds (e.g., ionic vs. covalent character of the Na-O and S-O bonds). This can elucidate the delocalization of electron density between the sulfinate group and the aromatic naphthalene system.

Free Energy Profiles: Calculating the free energy profile of a reaction is crucial for understanding its feasibility and mechanism. nih.govbrehm-research.de By mapping the energy of the system along a reaction coordinate, from reactants through transition states to products, chemists can determine activation energies and reaction thermodynamics. For reactions involving this compound, such as its role as a precursor to sulfonyl radicals, DFT calculations can model the entire reaction pathway. nih.govnih.gov This allows for the comparison of different potential mechanisms and helps explain observed product distributions. researchgate.net

Modeling of Reaction Mechanisms and Kinetics

Beyond static properties, computational chemistry is a powerful tool for modeling the dynamic processes of chemical reactions, including the intricate steps of reaction mechanisms and the rates at which they occur.

Understanding the detailed pathway of a chemical reaction and its kinetics is a central goal of theoretical chemistry. Sodium sulfinates are versatile reagents known to participate in various reactions, often involving radical intermediates. nih.govresearchgate.netrsc.org

Quantum Mechanical Reaction Pathways: The mechanism of complex organic reactions can be elucidated by locating the structures of transition states and intermediates on the potential energy surface using quantum mechanical methods like DFT. For this compound, this could involve modeling its conversion into a sulfonyl radical, a key reactive intermediate in many synthetic transformations. nih.gov Computational studies can map out the step-by-step process of electron transfer and bond cleavage/formation.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: RRKM theory is a statistical theory used to calculate the rate constants of unimolecular reactions. wikipedia.orguleth.cawalisongo.ac.iduleth.ca The theory assumes that energy is rapidly distributed among all vibrational modes of an energized molecule before it reacts. wikipedia.org While direct RRKM studies on this compound are not widely reported, the methodology is applicable to its reaction intermediates. For example, if a reaction involving the sulfinate proceeds through a high-energy intermediate, RRKM theory could be used to predict the rate of its subsequent isomerization or fragmentation by calculating the microcanonical rate constants as a function of the molecule's internal energy. researchgate.net

The naphthalene moiety in this compound suggests interesting photophysical properties and potential for biological interactions, both of which can be explored through simulation.

Simulation of Photophysical Properties: Naphthalene and its derivatives are well-known for their fluorescence properties. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption and emission spectra of molecules. sciety.orgresearchgate.net These calculations can determine the wavelengths of maximum absorption (λ_max) and emission, as well as oscillator strengths and quantum yields, providing a theoretical understanding of the compound's behavior upon exposure to light. nih.govresearchgate.net Such simulations can reveal how the sulfinate group modifies the inherent photophysical properties of the naphthalene chromophore. rsc.org

Protein Microenvironment Interactions: To explore the potential of this compound as a ligand for proteins, molecular dynamics (MD) simulations can be employed. nih.gov MD simulations model the physical movements of atoms and molecules over time, allowing for the study of how a ligand interacts with a protein's binding site. These simulations can provide insights into:

Binding Pose: The preferred orientation of the ligand within the active site.

Interaction Energies: The strength of binding, dissecting contributions from hydrophobic interactions (from the naphthalene ring) and electrostatic/hydrogen-bonding interactions (from the polar sulfinate group).

Conformational Changes: How the protein and ligand structures adapt upon binding.

Solvent Effects: The role of water molecules in mediating the binding process. nih.gov

Table 3: Summary of Simulated Photophysical and Interaction Properties

Simulation TypeProperty InvestigatedPredicted Outcome
TD-DFT UV-Vis Absorptionλ_max, Molar Absorptivity
Fluorescence EmissionEmission Wavelength, Quantum Yield
Electronic TransitionsNature of excited states (e.g., π→π*)
Molecular Dynamics Ligand-Protein BindingBinding free energy (ΔG_bind)
Key interacting amino acid residues
Root Mean Square Deviation (RMSD) of protein backbone

In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Research

The user's request for an article structured around computational insights into these phenomena for this compound could not be fulfilled due to the absence of requisite data. The majority of available research in this area focuses on the closely related but structurally distinct compound, sodium naphthalene-2-sulfonate (B94788). While the naphthalene moiety is common to both, the difference between a sulfinate (-SO₂⁻) and a sulfonate (-SO₃⁻) group is significant and would lead to different electronic properties and intermolecular interaction patterns. Extrapolating data from the sulfonate to the sulfinate would not be scientifically accurate or appropriate.

Broader searches on aryl sulfinates also did not yield specific computational studies on their non-covalent interactions in supramolecular structures. While the principles of hydrogen bonding and π-π stacking are well-established in chemistry, and general discussions on these interactions in naphthalene-containing systems exist, specific quantitative data, such as interaction energies, preferred geometries, and the role of the sodium counter-ion in the aggregation of this compound, are not present in the accessible body of scientific research.

Consequently, the creation of data tables and a detailed discussion of research findings as per the requested outline is not feasible at this time. Further progress in this specific area would require novel computational chemistry research to be conducted and published.

Advanced Analytical Methodologies for Naphthalene Sulfonate Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. tandfonline.com For naphthalene (B1677914) sulfonates, various chromatographic methods are employed to handle their high water solubility and the challenge of separating structurally similar isomers. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of naphthalene sulfonates. tandfonline.comnih.gov Ion-pair reversed-phase HPLC is frequently used to achieve sufficient separation of these highly water-soluble compounds. oup.comnih.gov In this method, an ion-pairing agent is added to the mobile phase to interact with the sulfonate groups, increasing their retention on the nonpolar stationary phase (like C18) and allowing for separation. oup.com Fluorescence detection is often employed due to the natural fluorescence of naphthalene sulfonates, which provides high sensitivity with detection limits in the low µg/L range. oup.comnih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. tandfonline.comnih.govacs.org This hyphenated technique is invaluable for the selective determination of aromatic sulfonates in complex environmental samples like landfill leachates and groundwater. acs.org LC-MS can provide molecular weight information and fragmentation patterns, which aids in the structural confirmation of the analytes. acs.org For MS-compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com

Interactive Table: HPLC Conditions for Naphthalene Sulfonate Analysis
ParameterConditionSource
Column Reversed-phase C18 or similar (e.g., YMC ODS-AQ) oup.comsielc.comnih.gov
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient oup.comsielc.com
Ion-Pair Reagent Tetrabutylammonium bromide (TBAB) oup.com
Detector Fluorescence or UV-Visible oup.comresearchgate.netnih.gov
Flow Rate 0.25 mL/min oup.com
Temperature 35°C oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds. tandfonline.comnih.gov Since naphthalene sulfonates are non-volatile salts, their direct analysis by GC-MS is not feasible. However, the technique is highly suitable for identifying and quantifying their more volatile thermal decomposition products, such as naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908). nih.gov Analysis of these related compounds can provide indirect evidence of the presence and degradation of naphthalene sulfonates. nih.gov

For direct analysis of related compounds or after a chemical transformation, GC-MS offers high separation efficiency and definitive identification based on mass spectra. wiley.comnih.gov For instance, a method for monitoring occupational exposure to naphthalene involves a simple derivatization step to convert the naphthol metabolites into more volatile compounds suitable for GC-MS analysis. wiley.com The use of selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for detection at low concentrations. wiley.comshimadzu.com Tandem mass spectrometry (MS-MS) can further reduce background noise and improve detection limits by monitoring specific fragmentation transitions. lotusinstruments.com

Interactive Table: GC-MS Parameters for Naphthalene Analysis
ParameterConditionSource
Column (5%-phenyl)-methylpolysiloxane (e.g., DB5-MS) wiley.comresearchgate.net
Ionization Mode Electron Ionization (EI) wiley.com
Detection Mode Selected Ion Monitoring (SIM) or MS-MS wiley.comlotusinstruments.com
Key Ions (Naphthalene) m/z 128 (quantifier), 127, 129 (qualifiers) shimadzu.comlotusinstruments.com
Injection Split or Splitless shimadzu.com
Carrier Gas Helium shimadzu.com

Capillary Electrophoresis (CE) is an effective technique for the separation of ionic species, making it well-suited for analyzing naphthalene sulfonate isomers. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-mass ratio. usp.org

Different modes of CE are used for naphthalene sulfonate analysis. Capillary Zone Electrophoresis (CZE) separates isomers in a buffer-filled capillary. usp.orgrsc.org The addition of organic solvents or macrocyclic polyamines to the running buffer can significantly improve the separation of isomers like 1- and 2-naphthalenesulfonate. rsc.orgnih.gov Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, employs surfactants (like sodium dodecyl sulfate (B86663) or Brij 35) that form micelles in the buffer. nih.govresearchgate.net This allows for the separation of both charged and neutral analytes and can resolve complex mixtures of naphthalene disulfonate isomers that are difficult to separate by CZE alone. nih.govresearchgate.net

Interactive Table: Capillary Electrophoresis Conditions for Isomer Separation
ParameterCZE ConditionMEKC ConditionSource
Running Buffer 20 mM Phosphate buffer (pH 3.0)20 mM Borate buffer with 75 mM SDS researchgate.netnih.gov
Additive β-Cyclodextrin or researchgate.netaneN4Brij 35 rsc.orgnih.govnih.gov
Voltage 19-30 kV19 kV researchgate.net
Detection UV Diode ArrayUV Diode Array nih.govresearchgate.net
Separation Time < 10-20 min< 20 min nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules by probing the interaction of electromagnetic radiation with matter.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. nih.gov In the analysis of sodium naphthalene-2-sulfonate (B94788), the FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The spectrum exhibits strong bands corresponding to the stretching vibrations of the sulfonate group (S=O). researchgate.net Other key features include peaks from the C-H stretching of the aromatic ring, C=C stretching vibrations within the naphthalene ring system, and C-S stretching. researchgate.netresearchgate.net By comparing the obtained spectrum with reference spectra, FTIR can be used for the qualitative identification of the compound. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for Naphthalene Sulfonates
Wavenumber (cm⁻¹)Vibrational ModeReference
3100-3000Aromatic C-H Stretching researchgate.net
~1600Aromatic C=C Stretching researchgate.net
~1360Asymmetric S=O Stretching (Sulfonate) researchgate.net
~1185Symmetric S=O Stretching (Sulfonate) researchgate.net
~784C-H Out-of-plane Bending nasa.gov
~690C-S Stretching researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C).

¹H NMR spectroscopy for sodium naphthalene-2-sulfonate reveals signals in the aromatic region (typically δ 7.0-9.0 ppm). mdpi.com The specific chemical shifts and splitting patterns of these signals are unique to the 2-substituted naphthalene ring, allowing for unambiguous differentiation from the 1-sulfonate isomer. nih.govchemicalbook.com The integration of the peaks corresponds to the number of protons, confirming the composition of the aromatic system.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov Each chemically distinct carbon atom in the naphthalene ring system gives a separate signal, and the chemical shifts are indicative of their electronic environment. The carbon atom directly attached to the sulfonate group is significantly shifted, providing key structural information. nih.gov

Interactive Table: Representative NMR Data for Sodium Naphthalene Sulfonates
NucleusCompoundTypical Chemical Shift Range (ppm)Source
¹H NMRSodium naphthalene-2-sulfonate7.5 - 8.5 chemicalbook.com
¹³C NMRSodium naphthalene-2-sulfonate125 - 145 nih.gov
¹H NMRSodium naphthalene-1-sulfonate7.4 - 8.9 nih.gov
¹³C NMRSodium naphthalene-1-sulfonate122 - 145 nih.gov

Electronic (UV/Vis) and Fluorescence Spectroscopies

Electronic (UV/Vis) and fluorescence spectroscopies are powerful techniques for the quantitative and qualitative analysis of naphthalene sulfonates, including sodium;naphthalene-2-sulfinate. These methods are based on the principle that molecules with aromatic rings and conjugated systems, like the naphthalene moiety, can absorb and subsequently emit light.

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This compound exhibits a characteristic UV absorption spectrum due to its aromatic structure. The maximum absorption wavelength (λmax) for 2-naphthalenesulfonic acid is reported to be 273 nm nih.gov. Studies on naphthalene sulfonic acid formaldehyde (B43269) condensates (NS) have shown strong absorption in the range of 210-250 nm, which is indicative of a K absorption band and suggests the presence of a conjugated double bond system bohrium.com. The absorbance is directly proportional to the concentration of the analyte in a solution, a principle that is widely used for quantification.

Fluorescence spectroscopy is an even more sensitive and selective technique for the analysis of fluorescent compounds like naphthalene sulfonates oup.comresearchgate.net. Upon absorption of light at a specific excitation wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting light at a longer wavelength (the emission wavelength). This emitted light is the fluorescence signal. The high sensitivity of this method allows for the detection of naphthalene sulfonates at very low concentrations oup.com.

A significant advancement in the application of fluorescence spectroscopy for the analysis of complex mixtures is synchronous excitation fluorimetry. In this technique, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This approach can simplify complex spectra and enhance selectivity. For the analysis of sulfonated naphthalenes and their formaldehyde condensates (SNFC) in environmental samples, a Δλ of 105 nm has been successfully used to reduce interferences from the sample matrix researchgate.net.

The following table summarizes the fluorescence excitation and emission maxima for several naphthalene sulfonates, demonstrating the characteristic spectral properties used for their detection.

CompoundExcitation Maximum (nm)Emission Maximum (nm)
1-Naphthalene monosulfonate (1-NMS)280334
2-Naphthalene monosulfonate (2-NMS)280348
1,5-Naphthalene disulfonate (1,5-NDS)295331
1,6-Naphthalene disulfonate (1,6-NDS)285348
2,6-Naphthalene disulfonate (2,6-NDS)288344
2,7-Naphthalene disulfonate (2,7-NDS)285348

Data sourced from: Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science, 50(6), 477–481. oup.com

Advanced Sample Preparation and Pre-concentration Techniques

Solid-Phase Extraction (SPE) and Molecularly Imprinted Polymers

Solid-Phase Extraction (SPE) is a widely used and effective technique for the pre-concentration and purification of analytes from complex matrices, such as environmental water samples nih.gov. For highly water-soluble compounds like naphthalene sulfonates, SPE is a crucial step to isolate them from the sample matrix and concentrate them to levels that can be detected by analytical instruments oup.comnih.gov. A variety of sorbent materials have been investigated for the extraction of naphthalene sulfonates, including reversed-phase materials (e.g., C18), anion-exchange sorbents, and polymeric phases oup.com. The choice of sorbent and the extraction conditions, such as sample pH, are critical for achieving high recovery of the target analytes.

Molecularly Imprinted Polymers (MIPs) represent a significant advancement in SPE technology, offering the potential for highly selective extraction of a target analyte or a group of structurally related compounds nih.gov. MIPs are synthetic polymers that are created in the presence of a template molecule (in this case, a naphthalene sulfonate). The functional monomers of the polymer arrange themselves around the template, and after polymerization and removal of the template, cavities are left in the polymer matrix that are complementary in shape, size, and functionality to the template molecule nih.gov. This "molecular memory" allows the MIP to selectively rebind the target analyte from a complex sample, leading to cleaner extracts and reduced matrix effects.

The development of MIPs for naphthalene sulfonates has been reported, using 1-naphthalene sulfonic acid as the template molecule nih.gov. These MIPs have been successfully used as SPE sorbents to selectively extract a range of naphthalene mono- and disulfonates from water samples with high recoveries nih.gov. The selectivity of MIPs can significantly improve the accuracy and reliability of analytical methods for trace-level determination of naphthalene sulfonates in challenging matrices.

The table below compares the general characteristics of conventional SPE sorbents and Molecularly Imprinted Polymers for the extraction of naphthalene sulfonates.

FeatureConventional SPE Sorbents (e.g., C18, Polymeric)Molecularly Imprinted Polymers (MIPs)
Selectivity Generally based on broad interactions like hydrophobicity or ion exchange.High selectivity for the target analyte or structurally similar compounds.
Binding Mechanism Non-specific interactions.Specific recognition based on shape, size, and functional group complementarity.
Sample Clean-up May require additional clean-up steps to remove co-extracted interferences.Provides excellent sample clean-up due to high selectivity.
Development Commercially available with a wide range of phases.Custom synthesis is often required for a specific target analyte.
Application Broad applicability for a wide range of compounds.Tailored for a specific analytical problem.

Techniques for Trace Analysis in Complex Matrices

The determination of trace levels of this compound and other naphthalene sulfonates in complex matrices, such as industrial wastewater, groundwater, and geothermal brines, presents significant analytical challenges oup.comresearchgate.net. These matrices often contain high concentrations of salts, organic matter, and other interfering substances that can mask the analyte signal and compromise the accuracy of the analysis oup.com. Therefore, robust analytical methods that combine efficient sample preparation with sensitive and selective detection are required.

A common strategy for the trace analysis of naphthalene sulfonates involves the use of Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector oup.comnih.govnih.gov. Fluorescence detection is particularly well-suited for this purpose due to the inherent fluorescence of naphthalene sulfonates and the high sensitivity of the technique oup.com. This combination allows for the quantification of naphthalene sulfonates at the microgram-per-liter (µg/L) level or even lower oup.comresearchgate.net. For instance, a method involving SPE and HPLC with fluorescence detection has been developed for the simultaneous determination of several naphthalene sulfonates in highly saline geothermal brines, achieving method quantification limits between 0.05 and 0.4 µg/L oup.comresearchgate.net.

In addition to fluorescence detection, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers another powerful tool for the trace analysis of naphthalene sulfonates nih.gov. LC-MS provides high selectivity and structural information, which is particularly useful for the unambiguous identification of analytes in complex samples.

The stability of naphthalene sulfonates during sample storage and preparation is also a critical consideration for accurate trace analysis. Studies have shown that the stability of these compounds in aqueous matrices and on SPE cartridges is influenced by factors such as temperature and pH nih.gov. For example, storing aqueous samples at an acidic pH and SPE cartridges at low temperatures can improve the stability of naphthalene sulfonates nih.gov.

The following table summarizes key aspects of techniques for the trace analysis of naphthalene sulfonates in complex matrices.

Analytical StepTechniqueKey ConsiderationsAchieved Detection Limits
Sample Preparation Solid-Phase Extraction (SPE)Choice of sorbent material, sample pH, elution solvent.-
Separation High-Performance Liquid Chromatography (HPLC)Reversed-phase or ion-pair chromatography.-
Detection Fluorescence DetectionHigh sensitivity and selectivity for fluorescent analytes.0.05 - 0.4 µg/L
Detection Mass Spectrometry (MS)High selectivity and structural confirmation.Not specified in provided results.
Method Validation Stability StudiesEvaluation of analyte stability under different storage conditions (pH, temperature).-

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Highly Functionalized Naphthalene (B1677914) Sulfinates

The development of new and efficient methods for synthesizing complex molecules is a cornerstone of chemical research. Future efforts in the realm of naphthalene sulfinates are geared towards creating novel synthetic routes that allow for precise control over the placement of various functional groups on the naphthalene ring. This pursuit is driven by the understanding that the properties and applications of these molecules are intrinsically linked to their specific substitution patterns.

Recent research has highlighted several promising avenues. For instance, the use of sodium sulfinates as versatile building blocks in organic synthesis is a rapidly growing field. rsc.org These compounds can act as sources for sulfonyl, sulfenyl, or sulfinyl groups, enabling the formation of diverse organosulfur compounds through carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bond-forming reactions. rsc.org Future research will likely focus on expanding the scope of these reactions to naphthalene systems, aiming to develop stereoselective and regioselective methods.

One area of exploration involves the direct C-H functionalization of naphthalene, a strategy that offers a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. researchgate.net The development of catalytic systems that can selectively activate specific C-H bonds on the naphthalene ring in the presence of a sulfinate group would represent a significant breakthrough. Additionally, photochemical and electrochemical methods are being explored as greener alternatives for triggering sulfonylation reactions. rsc.org

The synthesis of naphthalene-chalcone hybrids and other complex naphthalene derivatives has also demonstrated the potential for creating molecules with significant biological activity. nih.gov Future synthetic strategies will likely target the creation of libraries of highly functionalized naphthalene sulfinates for screening in various applications, from materials science to agrochemicals.

Development of Advanced Catalytic Systems Based on Naphthalene Sulfonate Ligands

The unique electronic and steric properties of the naphthalene ring, combined with the coordinating ability of the sulfonate group, make naphthalene sulfonate derivatives attractive candidates for ligand development in catalysis. The sulfonate group can impart water solubility to metal complexes, facilitating catalyst recovery and reuse in aqueous or biphasic systems, which aligns with the principles of green chemistry. nbinno.com

Future research is expected to focus on the design and synthesis of novel phosphine-sulfonate ligands incorporating a naphthalene backbone. nbinno.comacs.org These ligands can be used to create palladium and nickel catalysts for various polymerization and cross-coupling reactions. acs.org The bulky naphthalene group can influence the selectivity of the catalytic process, while the sulfonate group can help stabilize the catalytic species.

Another emerging area is the use of naphthalene-based polymers as supports for catalytic systems. mdpi.com By functionalizing these polymers with sulfonate groups, it is possible to create solid acid catalysts or supports for metal nanoparticles. mdpi.com These heterogeneous catalysts offer significant advantages in terms of separation and recyclability. Research will likely focus on controlling the porosity and surface properties of these polymers to optimize catalytic performance.

The development of catalysts for specific transformations, such as the selective meta-olefination and meta-acetoxylation of arenes using a sulfonate-directing group, showcases the potential for precise control over reactivity. sigmaaldrich.com Future work will likely expand this concept to a broader range of substrates and transformations, leveraging the unique properties of naphthalene sulfonate ligands.

Design of Next-Generation Materials with Tunable Properties from Naphthalene Sulfonate Precursors

Naphthalene sulfonate derivatives are versatile precursors for the design of advanced materials with tailored properties. Their rigid structure and propensity for self-assembly make them suitable for creating ordered materials.

One area of significant potential is the development of naphthalene-based ionic liquids. By pairing a naphthalene sulfonate anion with a large organic cation, it is possible to create salts that are liquid at or near room temperature. frontiersin.org These ionic liquids can be designed to have specific properties, such as surface activity, making them useful as surfactants in applications like enhanced oil recovery. frontiersin.org

Naphthalene-based polymers and condensates also represent a promising field of research. Sodium Naphthalene Sulfonate Formaldehyde (B43269) (SNF) is already widely used as a superplasticizer in concrete. greenagrochem.com Future research will likely focus on developing new polymeric materials with enhanced properties. For example, the incorporation of naphthalene sulfonate units into polymers can be used to create dispersants for pigments, dyes, and pesticides. greenagrochem.comatamanchemicals.comgoogle.com

Furthermore, the synthesis of hybrid organic-inorganic materials using naphthalene sulfonate precursors is an emerging area. For instance, naphthalenediimide/zinc phosphonate (B1237965) crystalline materials have been synthesized, demonstrating the potential to create novel layered structures. acs.org The electronic properties of the naphthalenediimide unit, combined with the structural versatility of metal phosphonates, could lead to new materials for applications in electronics and sensing.

Material TypePrecursorPotential PropertiesEmerging Applications
Ionic LiquidsAlkylnaphthalene SulfonatesSurface activity, low melting pointEnhanced oil recovery, specialty surfactants frontiersin.org
Polymeric DispersantsNaphthalene Sulfonate Formaldehyde CondensatesHigh dispersing power, heat stabilityAdvanced concrete formulations, pigment and dye dispersion greenagrochem.comatamanchemicals.comresearchgate.net
Hybrid Crystalline MaterialsNaphthalenediimide PhosphonatesLayered structure, semiconducting propertiesOrganic electronics, sensors acs.org
Functional PolymersSulfonated Naphthalene-based PolymersPorosity, catalytic activityHeterogeneous catalysis, CO2 capture mdpi.com

Integration of Multiscale Computational Approaches with Experimental Research

Computational modeling has become an indispensable tool in modern chemical research, providing insights that can guide experimental work and accelerate discovery. For naphthalene-based systems, computational approaches are being used to understand and predict a wide range of properties, from molecular interactions to material performance.

Molecular dynamics simulations can be used to model the behavior of naphthalene and its derivatives in the liquid phase. osti.gov These simulations can provide detailed information about the structure and thermodynamics of these systems, which is crucial for designing new materials and understanding reaction mechanisms. By using sophisticated potential models, it is possible to accurately predict properties like density and free energy. osti.gov

Quantum mechanical calculations can be employed to study the electronic structure of naphthalene sulfonate ligands and their metal complexes. This information is vital for understanding their catalytic activity and for designing new ligands with improved performance. For example, computational studies can help to elucidate the binding modes of ligands to metal centers and to predict the energy barriers for different reaction pathways.

In the context of materials science, computational modeling can be used to predict the properties of new naphthalene-based polymers and hybrid materials. For instance, simulations can be used to study the porosity of polymeric supports or the electronic band structure of crystalline materials. This predictive capability can help to screen potential candidates before they are synthesized in the lab, saving time and resources.

The integration of these computational methods with experimental research creates a powerful feedback loop. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This synergistic approach is expected to play a crucial role in the future development of naphthalene sulfonate-based technologies.

Investigation of Naphthalene Sulfonate Interactions in Biological and Environmental Systems (excluding human clinical aspects)

Understanding the fate and impact of chemicals in the environment is a critical aspect of sustainable chemistry. Naphthalene sulfonates are used in a variety of industrial applications, which can lead to their release into the environment. canada.capublications.gc.ca Future research will continue to focus on their interactions with biological and environmental systems to ensure their safe use.

One key area of investigation is the biodegradability of naphthalene sulfonates. While simple naphthalene sulfonates may be more readily biodegradable, alkylated or polymeric forms can be more persistent in aquatic systems. greenagrochem.comresearchgate.net The sulfonic acid group generally makes these compounds resistant to biodegradation. nih.govresearchgate.net Research is needed to identify microorganisms and enzymatic pathways that can effectively degrade these compounds. This could lead to the development of bioremediation strategies for contaminated sites.

The toxicity of naphthalene sulfonates to aquatic organisms is another important area of study. Research has shown that 2-naphthalene sulfonate can be toxic to fish, inducing oxidative stress and DNA damage. nih.gov These compounds are highly water-soluble, which means they can be mobile in aquatic environments and potentially accumulate in the food chain. nih.govresearchgate.net Further studies are needed to understand the long-term ecological effects of these compounds and to establish safe concentration limits.

The development of advanced analytical methods is also crucial for monitoring the presence of naphthalene sulfonates in environmental samples. Techniques such as high-performance liquid chromatography and mass spectrometry are used to detect and quantify these compounds at low concentrations. nih.gov Future research will likely focus on developing more rapid and field-deployable analytical methods.

Research AreaKey FindingsFuture Directions
BiodegradabilitySimple sulfonates degrade more readily than complex polymers; sulfonic group imparts resistance. greenagrochem.comnih.govresearchgate.netIdentification of degrading microorganisms and enzymes; development of bioremediation techniques.
Aquatic Toxicity2-Naphthalene sulfonate shows toxic potential to fish, causing oxidative stress and genotoxicity. nih.govLong-term ecological impact studies; determination of no-effect concentrations.
BioaccumulationHigh water solubility suggests potential for accumulation in the food chain. nih.govresearchgate.netStudies on bioaccumulation at different trophic levels in aquatic ecosystems.
Environmental FateConsidered to have low potential for long-range transport; can persist in water and sediment. canada.capublications.gc.caModeling the transport and fate in different environmental compartments.

Q & A

Q. Table 1. Physicochemical Properties of Sodium Naphthalene-2-Sulfinate

PropertyValueMethod/Reference
Molecular Weight230.22 g/molElemental Analysis
Melting Point79–83°CDSC
Solubility in Water450 g/L (25°C)Gravimetric
Log Kow-1.2QSPR

Q. Table 2. Confidence Ratings for Toxicity Studies

Study QualityCriteria MetEvidence Level
High Confidence4/4 (e.g., RCTs)Level A
Moderate Confidence3/4 (e.g., cohort studies)Level B
Low Confidence≤2/4 (e.g., case reports)Level C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.